Cas no 65195-52-0 (Avermectin A1b (>85%))
Avermectin A1b (>85%) structure
Product Name:Avermectin A1b (>85%)
CAS-Nr.:65195-52-0
MF:C48H72O14
MW:873.07689666748
CID:502980
PubChem ID:6450338
Update Time:2025-04-19
Avermectin A1b (>85%) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Avermectin A1a,25-de(1-methylpropyl)-25-(1-methylethyl)-
- (2aE,4E,8Z)-20b-hydroxy-20-methoxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-5',6,6',10,11,14,15,17,17a,20,20a,20b-dodecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-7-yl 2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-3-O-methyl-α-L-arabino-hexopyranoside
- 25-De(1-methylpropyl)-25-(1-methylethyl)avermectin A1a
- 65195-52-0
- Antibiotic C 076A(sub 1b)
- Avermectin A1a, 25-de(1-methylpropyl)-25-(1-methylethyl)-
- (10'Z,14'E,16'E)-24'-Hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
- Antibiotic C 076A1b
- SCHEMBL1681177
- DTXSID401317165
- (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
- CHEBI:29525
- LMPK04000021
- Q27110119
- Avermectin A1b
- Avermectin A1b (>85%)
-
- Inchi: 1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15-,32-14+/t26?,28?,30-,31-,33?,34?,35?,36-,37-,38-,39-,40-,41?,42?,43?,44-,45?,47?,48?/m0/s1
- InChI-Schlüssel: MNRHCELBXZARFX-NBZUUPJPSA-N
- Lächelt: O1CC2=CC=CC(C)C(C(C)=CCC3CC(CC4(C=CC(C)C(C(C)C)O4)O3)OC(C3C=C(C)C(C1C32O)OC)=O)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)O)OC)OC |c:2,10,t:4|
Berechnete Eigenschaften
- Genaue Masse: 872.49220697g/mol
- Monoisotopenmasse: 872.49220697g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 62
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1720
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 11
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topologische Polaroberfläche: 159Ų
Avermectin A1b (>85%) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | A847910-1mg |
Avermectin A1b (>85%) |
65195-52-0 | 1mg |
$ 672.00 | 2023-04-19 | ||
| TRC | A847910-5mg |
Avermectin A1b |
65195-52-0 | 5mg |
$ 495.00 | 2021-05-08 | ||
| TRC | A847910-10mg |
Avermectin A1b |
65195-52-0 | 10mg |
$ 960.00 | 2021-05-08 | ||
| TRC | A847910-0.5mg |
Avermectin A1b (>85%) |
65195-52-0 | 0.5mg |
$ 320.00 | 2023-02-03 | ||
| TRC | A847910-2.5mg |
Avermectin A1b (>85%) |
65195-52-0 | 2.5mg |
$ 1488.00 | 2023-04-19 | ||
| TRC | A847910-.5mg |
Avermectin A1b (>85%) |
65195-52-0 | .5mg |
$ 368.00 | 2023-04-19 |
Avermectin A1b (>85%) Verwandte Literatur
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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